![molecular formula C24H21N3O5 B2399896 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923202-08-8](/img/structure/B2399896.png)

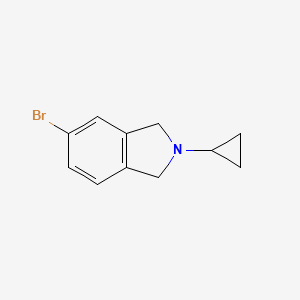

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a chromene structure . Chromenes are a type of heterocyclic compound that are widely present in natural products and pharmaceutical agents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, chromenes can generally be synthesized through various routes . For instance, one common method involves cyclization reactions and late-stage functionalization of parent chromenes .Applications De Recherche Scientifique

- Anticancer Potential : Researchers have explored the anticancer properties of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Its unique spirocyclic structure may offer novel mechanisms of action against cancer cells .

- Antimicrobial Activity : Investigations suggest that this compound exhibits antimicrobial effects. It could serve as a lead compound for developing new antibiotics or antifungal agents .

- Chromene-Based Materials : 2H-chromenes, including our compound of interest, are valuable oxygen heterocycles. They find applications in materials science, such as organic light-emitting diodes (OLEDs), liquid crystals, and photoresponsive materials .

- Late-Stage Functionalization : Researchers have developed synthetic strategies for late-stage functionalization of 2H-chromenes. This allows modification of specific positions within the chromene ring, enabling tailored material properties .

- Total Synthesis of Natural Products : The compound’s spirocyclic framework has been utilized in the total synthesis of complex natural products. By incorporating this scaffold, chemists can access structurally diverse molecules with potential biological activities .

- Enzyme Inhibitors : The carbonyl groups and spirocyclic motif in 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it an interesting candidate for enzyme inhibition studies. Researchers investigate its interactions with specific enzymes and their potential therapeutic implications .

- Pharmacophore Modeling : Computational studies can identify key pharmacophoric features within the compound. These insights aid in designing derivatives with improved bioactivity and selectivity .

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Natural Product Synthesis

Chemical Biology and Enzyme Inhibition

Pharmacophore Exploration

Chemical Education and Outreach

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c28-20(18-14-17-8-4-5-9-19(17)32-21(18)29)26-12-10-24(11-13-26)22(30)27(23(31)25-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTJKWWJNWRFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B2399817.png)

![1-(3-fluorobenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2399818.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)

![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2399829.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2399836.png)